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Compound of Interest

Compound Name: Ampelopsin F

Cat. No.: B15594484

An In-depth Technical Guide to the Total Synthesis of Ampelopsin F by Scott A. Snyder

This guide provides a detailed overview of the total synthesis of the resveratrol-based natural
product, (£)-Ampelopsin F, as accomplished by the research group of Scott A. Snyder. The
work was published in Angewandte Chemie International Edition in 2007.[1][2][3] This synthesis
is a notable example of a strategy that utilizes a common precursor to access a variety of
complex resveratrol oligomers. The key features of this synthesis include a strategic
bromination to control stereoselectivity during a critical cyclization step, followed by a radical-
mediated debromination to yield the final natural product.[3]

Quantitative Data Summary

The following table summarizes the quantitative yields for each step in the linear synthesis of
(x)-Ampelopsin F. The synthesis proceeds over 12 steps with a focus on building complexity
from a central diaryl alcohol precursor.
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Reagents and

Step Transformation . Yield (%)
Conditions
i 1. NaBHa4, MeOH, 0
Reduction and )
1-2 o °C, 30 min2. PBrs, 93 (for 2 steps)
Bromination
Pyridine, 40 °C, 3 h
o NBS, CHzClz, 0 °C, 60
3 Bromination ) 95
min
Horner-Wadsworth-
o KHMDS, HP(O)
Emmons Olefination
4 (OEt)2, THF, 0 °Cto 91
(Phosphonate
_ RT, 125h
Formation)
Horner-Wadsworth-
KOt-Bu, THF, -78 °C
5 Emmons Olefination 98
) to RT, 13.5h
(Alkene Formation)
o N n-BuLi, THF, -78 °C to
6 Aryllithium Addition 71
RT,5.5h
_ o TsOH, CH2Clz, -50 °C
7 Prins-type Cyclization 65
to RT, 17.5h
mCPBA, NaHCOs,
8 Epoxidation CH2Cl2, 0 °Cto RT, 3 78
h
9 Ramberg-Béacklund KOH, CCls, H20, t- -
Reaction BuOH, 80 °C, 12 h
Friedel-Crafts-type
o o Brz2, CH2Clz, -78 °C to
10 Cyclization/Brominatio 53
RT,4h
n
Radical AIBN, (TMS)sSiH,
11 o 89
Debromination Toluene, 100 °C, 8 h
BBr3, CH2Clz2, 0 °C to
12 Demethylation 20

RT, 19 h
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Experimental Protocols

Detailed, step-by-step experimental procedures, including specific quantities of reagents,
solvent volumes, purification methods (chromatography conditions, recrystallization solvents),
and full characterization data (*H NMR, 3C NMR, IR, HRMS) are provided in the Supporting
Information accompanying the primary publication: Snyder, S. A., Zografos, A. L., Lin, Y.
Angew. Chem. Int. Ed.2007, 46, 8186—8191. This supplementary file was not directly
accessible via the performed searches. The protocols below are representative descriptions of
the key chemical transformations.

Key Experiments:

¢ Prins-type Cyclization (Step 7): The diaryl alcohol precursor, synthesized in the preceding
steps, is treated with a Brgnsted acid such as p-toluenesulfonic acid (TsOH). This promotes
the formation of a benzylic cation which is then intercepted by the pendant alkene in an
intramolecular fashion to forge the central five-membered ring of the core structure.

e Bromination-Controlled Cyclization (Step 10): A key strategic step involves the treatment of
the substrate with molecular bromine.[3] This not only serves to brominate the aromatic rings
but also facilitates a Friedel-Crafts-type cyclization that forms the bicyclo[3.2.1]octane core.
The steric bulk of the bromine atoms is proposed to direct the stereochemical outcome of
this crucial ring-forming event.[3]

e Radical Debromination (Step 11): To remove the directing bromine atoms installed in the
previous step, a radical-mediated reduction is employed.[3] Using an initiator like AIBN and a
radical mediator such as tris(trimethylsilyl)silane, the aryl-bromine bonds are reductively
cleaved to afford the desired debrominated carbon skeleton.

o Final Demethylation (Step 12): The synthesis is completed by the removal of all methyl ether
protecting groups. A strong Lewis acid, boron tribromide (BBrs), is used to cleave the aryl
methyl ethers, revealing the free phenolic hydroxyl groups of the final natural product,
Ampelopsin F.

Synthetic Workflow Visualization

The following diagram illustrates the logical flow of the total synthesis, highlighting the key
reaction types and the progression from simple starting materials to the complex final product.
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Caption: Synthetic workflow for (x)-Ampelopsin F.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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